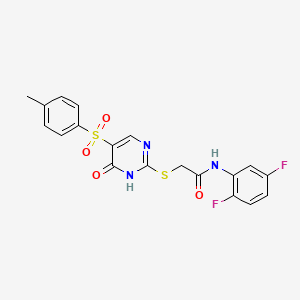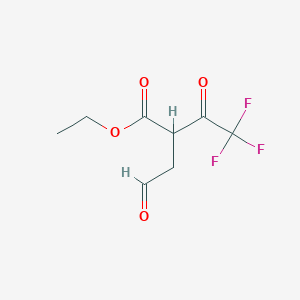![molecular formula C18H22N4 B2405761 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 2034308-44-4](/img/structure/B2405761.png)
3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common feature in many pharmaceuticals and other biologically active compounds . The cyclopenta[c]pyridazine ring is a less common feature, but pyridazine rings are found in various drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups in the molecule, the connectivity of the atoms, and the molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzylpiperazine moiety could potentially undergo reactions at the nitrogen atoms or the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The benzylpiperazine moiety is likely to influence these properties .Scientific Research Applications
Antibacterial and Antifungal Properties
- Antimycobacterial Activity: Certain pyrido[3,4-d]pyridazine derivatives, including compounds structurally related to 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, have demonstrated promising antimycobacterial activity. For instance, compounds like 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one exhibited high effectiveness against mycobacterial strains. However, these compounds did not show significant activity against tested Gram-positive, Gram-negative bacteria, and fungi (Akçay et al., 2018).
Molecular Structure and Design
- Density Functional Theory Calculations: Research involving pyridazine analogs, including compounds similar to 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine, has focused on their molecular structure analysis. Using techniques like X-ray diffraction and density functional theory calculations, studies have explored the structural properties and energy frameworks of these compounds, providing insights into their molecular interactions and stability (Sallam et al., 2021).
Pharmacological Applications
- Acetylcholinesterase Inhibitors: Derivatives of pyridazine, structurally similar to the compound , have been investigated as potential acetylcholinesterase inhibitors. Structural modifications of these compounds can lead to variations in their inhibitory activity, with some showing significant potency and selectivity (Contreras et al., 2001).
Crystal Structure Analysis
- Solid State Structure Analysis: The crystal structure analysis of compounds related to 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine reveals important details about their molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds (Shen et al., 2012).
Antimicrobial Activity
- Broad Spectrum Antimicrobial Activity: Various pyridazine derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown promising antibacterial activity, indicating the potential of 3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine derivatives in antimicrobial applications (Peesapati & Venkata, 2002).
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-2-5-15(6-3-1)14-21-9-11-22(12-10-21)18-13-16-7-4-8-17(16)19-20-18/h1-3,5-6,13H,4,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCODCMIXCRQQCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)
![2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2405684.png)







![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)